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Disclaimer: The following information pertains to the S1806 study, also known as the INTACT

trial. No public information was available for an "S1808 study," and it is presumed that "S1806"

was the intended trial for this request.

Application Notes
This document provides a detailed overview of the statistical analysis plan and experimental

protocols for the Phase III randomized clinical trial S1806. This study evaluates the efficacy and

safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent

chemoradiotherapy (CRT) for patients with localized muscle-invasive bladder cancer (MIBC).[1]

[2][3] The primary goal is to determine if this combination therapy improves bladder-intact

event-free survival.[2] These notes are intended for researchers, scientists, and drug

development professionals involved in oncology and clinical trials.

Study Overview and Objectives
The S1806 trial is a large-scale, multicenter study designed to assess a bladder-preserving

treatment strategy.[4][5] Trimodality therapy (TMT), consisting of maximal transurethral

resection of the bladder tumor (TURBT) followed by CRT, is a standard-of-care alternative to

radical cystectomy.[6] The rationale for adding atezolizumab, a monoclonal antibody targeting

programmed death-ligand 1 (PD-L1), is based on evidence that radiation therapy can increase

PD-L1 expression in the tumor microenvironment, potentially sensitizing the tumor to

immunotherapy.[7]
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Primary Objective: To compare bladder-intact event-free survival (BI-EFS) between

concurrent chemoradiotherapy (CRT) with and without the addition of atezolizumab.[2]

Secondary Objectives: Key secondary endpoints include overall survival, metastasis-free

survival, rates of salvage cystectomy, and patient-reported quality of life.[8][9]

Translational Objectives: To explore biomarkers that may predict response to CRT and

chemoimmuno-radiotherapy, including DNA damage response markers, tumor mutational

burden, and PD-L1 expression.[9]

Statistical Analysis Plan
The statistical design is structured to detect a clinically meaningful improvement in BI-EFS with

the addition of atezolizumab.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.nrgoncology.org/Clinical-Trials/Protocol/s1806/
https://www.asco.org/abstracts-presentations/ABSTRACT282953
https://www.clinicaltrials.gov/study/NCT03775265
https://www.clinicaltrials.gov/study/NCT03775265
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value/Specification

Primary Endpoint Bladder-Intact Event-Free Survival (BI-EFS)¹

Target Accrual 475 patients

Study Design 1:1 Randomized, Phase III

Null Hypothesis (H₀) 3-year BI-EFS in the CRT-alone arm is 52%.

Alternative Hypothesis (Hₐ)
3-year BI-EFS in the atezolizumab + CRT arm is

64%.

Hazard Ratio (HR)
0.68 (corresponding to the 12% improvement at

3 years)[8]

Statistical Power 85%

Alpha (Significance Level) 0.025 (one-sided)

Stratification Factors

- Performance Status (0-1 vs. 2) - Clinical Stage

(T2 vs. T3/T4a) - Chemotherapy Choice -

Radiation Field (Bladder-only vs. Small Pelvis)

[6][7]

Censoring Rules

- Patients are censored at the date of the last

cystoscopy if no event has occurred. - Patients

who are alive without a disease assessment are

censored at the date of randomization.

¹BI-EFS events are defined as: recurrence of muscle-invasive disease, development of nodal

or metastatic disease, radical cystectomy, or death from any cause.[8]

Experimental Protocols
3.1 Patient Eligibility

Patients must have histologically confirmed, localized muscle-invasive urothelial carcinoma of

the bladder (Stage T2-T4aN0M0) and be candidates for bladder-preserving therapy.[3] Key

inclusion criteria include a maximal TURBT within 70 days prior to randomization and adequate
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organ function.[3] Patients who have received prior systemic chemotherapy for bladder cancer

or prior pelvic radiation are ineligible.[3]

3.2 Treatment Arms

Patients are randomized in a 1:1 ratio to one of two treatment arms.[5]

Arm 1 (Control Arm): Concurrent Chemoradiotherapy (CRT)

Chemotherapy: One of the following regimens is administered concurrently with radiation:

Cisplatin-based regimen

5-Fluorouracil (5-FU) and Mitomycin-C

Gemcitabine

Radiation Therapy (RT): Standard radiation therapy is delivered to the bladder or pelvis

according to institutional protocols.

Arm 2 (Investigational Arm): CRT + Atezolizumab

Chemotherapy and Radiation: Administered as in Arm 1.

Atezolizumab: 1200 mg is administered intravenously every 3 weeks for a total of 6

months, given concurrently and adjuvantly with CRT.[5][6][10] The first infusion is given

over 60 minutes; if well-tolerated, subsequent infusions can be administered over 30

minutes.[11]

3.3 Study Procedures and Follow-up

Screening and Randomization: Eligibility is confirmed, and patients are stratified and

randomized.

Treatment Phase: Patients receive their assigned treatment. Those in the investigational arm

receive atezolizumab for 6 months.[6]
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Response Assessment: A biopsy is performed approximately 3 months after the completion

of CRT to assess for residual disease.[6][8]

Follow-up: Patients are followed for 5 years for disease recurrence and survival.[6]

Assessments include regular cystoscopy, imaging, and collection of patient-reported

outcomes.

Data Presentation: Safety and Toxicity
Pre-specified safety analyses were conducted during the trial.[6] The following table

summarizes Grade 3 or higher toxicities from a safety report on the first 213 patients enrolled.

[5]

Adverse Events (Grade ≥3) Arm 1: CRT Alone (n=100)
Arm 2: CRT +
Atezolizumab (n=113)

Patients with any Grade ≥3

Toxicity
44 (44%) 65 (58%)

Primary Toxicity Type

Most toxicities were

hematological and not

considered immune-related by

the treating physician.[5][7]

Immune-Related AEs (Grade

≥3)
Not Reported

A number of known immune-

related adverse events were

observed, including

pancreatitis, rash, acute kidney

injury, gastritis, transaminitis,

and dyspnea.

Mandatory Visualizations
5.1 Experimental Workflow
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Caption: Experimental workflow for the S1806/INTACT clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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